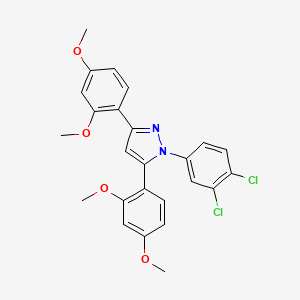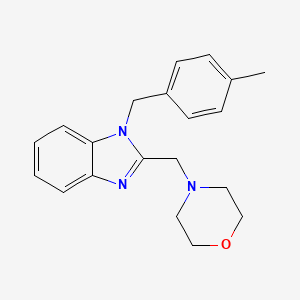
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
Overview
Description
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole (DDPM) is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is a pyrazole derivative that exhibits unique biological properties and has been found to interact with a range of cellular targets.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is not fully understood, but it is believed to interact with a range of cellular targets, including enzymes, receptors, and ion channels. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with multiple cellular targets, making it difficult to determine its specific effects.
Future Directions
For the study of 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole include the development of derivatives with improved biological properties and the investigation of its molecular targets and mechanism of action.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a range of biological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has also been studied for its potential use as a molecular probe for the detection of various cellular targets.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-30-16-6-8-18(24(12-16)32-3)22-14-23(19-9-7-17(31-2)13-25(19)33-4)29(28-22)15-5-10-20(26)21(27)11-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYMKPFQQPVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4754228.png)
![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4754245.png)



![2-(4-nitrophenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754279.png)
![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)
![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)
![1-[3-(4-fluorophenyl)propanoyl]indoline](/img/structure/B4754310.png)


![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)
![2-(5-methyl-2-furyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4754336.png)